(3-Bromo-2-naphthyl)trimethylsilane
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Overview
Description
(3-Bromo-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi It is a derivative of naphthalene, where a bromine atom is attached to the third position and a trimethylsilyl group is attached to the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-naphthyl)trimethylsilane typically involves the bromination of 2-naphthyltrimethylsilane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-naphthyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Hydrosilylation Reactions: The trimethylsilyl group can be involved in hydrosilylation reactions, where it acts as a hydride donor.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Hydrosilylation: Common reagents include hydrosilanes and catalysts such as platinum or rhodium complexes.
Major Products Formed:
Substitution Products: Various substituted naphthyl derivatives depending on the nucleophile used.
Hydrosilylation Products: Silane derivatives with added functional groups.
Scientific Research Applications
(3-Bromo-2-naphthyl)trimethylsilane has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often explored for their potential biological activity.
Mechanism of Action
The mechanism of action of (3-Bromo-2-naphthyl)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. In substitution reactions, the bromine atom is typically activated by a catalyst, allowing it to be replaced by other nucleophiles. In hydrosilylation reactions, the trimethylsilyl group acts as a hydride donor, facilitated by a catalyst .
Comparison with Similar Compounds
(7-Bromo-2-naphthyl)trimethylsilane: Similar structure but with the bromine atom at the seventh position.
(Chlorodifluoromethyl)trimethylsilane: Used in similar types of reactions but with different functional groups.
Uniqueness: (3-Bromo-2-naphthyl)trimethylsilane is unique due to the specific positioning of the bromine and trimethylsilyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where regioselectivity is important.
Properties
Molecular Formula |
C13H15BrSi |
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Molecular Weight |
279.25 g/mol |
IUPAC Name |
(3-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-9-11-7-5-4-6-10(11)8-12(13)14/h4-9H,1-3H3 |
InChI Key |
UUQXWWDWSFHBPT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C=C1Br |
Origin of Product |
United States |
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